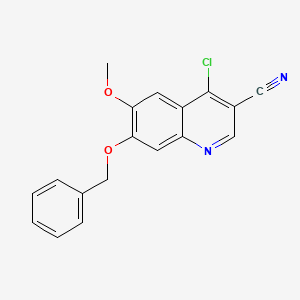

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Overview

Description

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with benzyloxy, chloro, methoxy, and carbonitrile groups

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such asCYP1A2 , CYP2C19 , CYP2D6 , and CYP3A4 . These enzymes play crucial roles in drug metabolism and bioactivation .

Mode of Action

It’s known that molecules interact with their targets at a molecular level, often with a receptor or an enzyme that responds to the interaction . In the case of similar compounds, they have been found to inhibit the activity of certain enzymes .

Biochemical Pathways

It’s known that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

The pharmacokinetic properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .

Result of Action

The inhibition of cytochrome p450 enzymes could potentially affect the metabolism of other drugs and substances within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.

Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through electrophilic aromatic substitution reactions. The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

Final Assembly: The final compound is obtained by coupling the substituted quinoline with benzyl bromide under basic conditions to introduce the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.

Reduction: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-amine.

Substitution: 7-(Benzyloxy)-4-amino-6-methoxyquinoline-3-carbonitrile.

Scientific Research Applications

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

7-(Benzyloxy)-4-chloroquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its binding properties and reactivity.

7-(Benzyloxy)-6-methoxyquinoline-3-carbonitrile: Lacks the chloro group, which may influence its electronic properties and reactivity.

4-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the benzyloxy group, which may reduce its binding affinity and selectivity.

Uniqueness

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Biological Activity

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This quinoline derivative exhibits biological activities primarily through the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with cancer progression and other diseases.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of growth factor receptor PTKs, including the epidermal growth factor receptor (EGFR) and other related kinases. These kinases are often deregulated in various cancers, leading to uncontrolled cell proliferation. By inhibiting these pathways, the compound can potentially halt tumor growth and induce apoptosis in malignant cells .

Biological Activity and Efficacy

Research indicates that this compound has demonstrated potent anticancer properties in vitro and in vivo. The compound has been shown to:

- Inhibit Cell Proliferation : Studies have reported significant reductions in the proliferation of cancer cell lines when treated with this compound, indicating its potential effectiveness as an anticancer therapy .

- Induce Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable effect for therapeutic agents targeting malignancies .

- Target Multiple Kinases : Beyond EGFR, this compound may also affect other PTKs involved in various signaling pathways, enhancing its therapeutic potential against multiple cancer types .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In a study assessing the effects on various human cancer cell lines, it was found that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating high potency .

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Notably, one study reported a 60% reduction in tumor volume within two weeks of treatment .

- Mechanistic Insights : Further investigations revealed that the compound affects downstream signaling pathways by inhibiting phosphorylation events critical for cell cycle progression and survival mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPONOUVXOCATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625836 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-99-0 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.